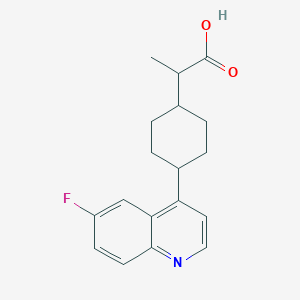
(R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid is a complex organic compound featuring a quinoline moiety substituted with a fluorine atom, a cyclohexyl group, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclohexyl group attachment: This step involves the formation of a cyclohexyl derivative through hydrogenation of an aromatic ring or via Grignard reaction.
Formation of the propanoic acid side chain: This can be achieved through a Friedel-Crafts acylation followed by hydrolysis.
Industrial Production Methods
Industrial production of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel quinoline-based compounds.
Biology: Investigated for its potential as a ligand in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.
Biological Activity
(R)-2-((1S,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₉FNO₂
- Molecular Weight : 294.19 g/mol
- CAS Number : 1166829-70-4
The compound has been studied for its interactions with various biological targets. Notably, it shows potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and immune modulation. IDO inhibitors are being researched for their role in cancer therapy, particularly in enhancing the efficacy of immunotherapies .
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and promote apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against glioblastoma cells, suggesting a mechanism involving the modulation of immune responses .
2. Immunomodulatory Effects
The compound's role as an IDO inhibitor suggests potential immunomodulatory effects. By inhibiting IDO, it may enhance T-cell responses and reduce tumor-induced immune suppression. This activity is crucial for developing therapies aimed at improving outcomes in cancer patients .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties that support its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H20FNO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22) |
InChI Key |
XDZXXZVCXUTECU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















